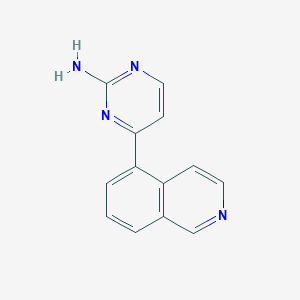

4-(Isoquinolin-5-yl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-isoquinolin-5-ylpyrimidin-2-amine |

InChI |

InChI=1S/C13H10N4/c14-13-16-7-5-12(17-13)11-3-1-2-9-8-15-6-4-10(9)11/h1-8H,(H2,14,16,17) |

InChI Key |

JUPDFJNPMKBWJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C3=NC(=NC=C3)N |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Hydrogen Environment Analysis

A ¹H NMR spectrum for 4-(Isoquinolin-5-yl)pyrimidin-2-amine would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these signals, their splitting patterns (multiplicity), and their integration values would offer critical insights into the connectivity of the hydrogen atoms within the isoquinoline (B145761) and pyrimidine (B1678525) ring systems, as well as the amino group. However, no such experimental data has been reported.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Similarly, a ¹³C NMR spectrum is essential for mapping the carbon framework of a molecule. For 4-(Isoquinolin-5-yl)pyrimidin-2-amine, this would involve identifying the resonance of each carbon atom in the heterocyclic rings. The chemical shifts would provide information about the electronic environment of each carbon. This crucial dataset is currently unavailable in the literature.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space correlations between atoms. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) would provide a complete picture of the molecule's connectivity and spatial arrangement. The absence of this data precludes a definitive structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS, ESI-TOF-HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides a highly accurate measurement of a molecule's mass. This allows for the determination of its elemental formula, a critical step in confirming its identity. For 4-(Isoquinolin-5-yl)pyrimidin-2-amine, an exact mass measurement would provide strong evidence for its chemical formula, C₁₃H₁₀N₄. This information has not been published.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is commonly used to assess the purity of a sample and to confirm the molecular weight of its components. A GC-MS analysis of 4-(Isoquinolin-5-yl)pyrimidin-2-amine would provide valuable information on its volatility and thermal stability, as well as confirm its molecular weight. Such an analysis has not been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For 4-(Isoquinolin-5-yl)pyrimidin-2-amine, the IR spectrum is expected to display a series of absorption bands corresponding to its primary amine, pyrimidine, and isoquinoline moieties.

The primary amine (-NH₂) group would be readily identifiable by two distinct N-H stretching vibrations. Typically, primary aromatic amines exhibit an asymmetric stretching band in the range of 3500-3420 cm⁻¹ and a symmetric stretching band between 3420-3340 cm⁻¹. Furthermore, the NH₂ scissoring (bending) vibration is anticipated to appear in the 1650-1580 cm⁻¹ region.

The aromatic C-H stretching vibrations of both the isoquinoline and pyrimidine rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within these aromatic ring systems would produce a series of characteristic sharp bands in the fingerprint region, typically between 1650 cm⁻¹ and 1400 cm⁻¹. The C-N stretching vibrations would also be present, likely in the 1350-1250 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for 4-(Isoquinolin-5-yl)pyrimidin-2-amine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3500 - 3420 |

| Primary Amine (-NH₂) | Symmetric N-H Stretch | 3420 - 3340 |

| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C and C=N Stretch | 1650 - 1400 |

This table is predictive and based on typical values for the specified functional groups, as no experimental IR spectrum for 4-(Isoquinolin-5-yl)pyrimidin-2-amine is available in the reviewed literature.

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Confirmation

For 4-(Isoquinolin-5-yl)pyrimidin-2-amine, a successful XRD analysis would confirm the planarity of the isoquinoline and pyrimidine ring systems and determine the dihedral angle between them. It would also provide the exact bond lengths for the C-N bonds of the amino group and within the heterocyclic rings, confirming the bond orders. Furthermore, XRD analysis would reveal intermolecular interactions, such as hydrogen bonding involving the primary amine group, which are crucial in understanding the solid-state properties of the compound.

Despite the power of this technique, there are no published reports containing the single-crystal X-ray diffraction data for 4-(Isoquinolin-5-yl)pyrimidin-2-amine. The growth of a single crystal of sufficient quality is a prerequisite for this analysis and can be a significant experimental challenge.

Other Spectroscopic and Analytical Techniques (e.g., Electronic Spectral Studies)

Electronic spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline and pyrimidine exhibit characteristic π → π* transitions. The UV-Vis spectrum of 4-(Isoquinolin-5-yl)pyrimidin-2-amine would be expected to show strong absorption bands, likely in the ultraviolet region (200-400 nm), corresponding to these electronic transitions within the conjugated system formed by the fused aromatic rings. The position and intensity of these absorption maxima would be sensitive to the solvent environment. However, specific experimental electronic spectral data for this compound are not available in the current literature.

Structure Activity Relationship Sar Studies of 4 Isoquinolin 5 Yl Pyrimidin 2 Amine Analogs

Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity

Systematic evaluations of substituent effects on the 4-(isoquinolin-5-yl)pyrimidin-2-amine scaffold have been crucial in identifying key areas of the molecule that influence its biological potency and selectivity. These studies often involve the synthesis of a library of analogs with varied substituents at different positions on both the isoquinoline (B145761) and pyrimidine (B1678525) rings, as well as modifications to the amine linker.

For instance, in the context of Janus kinase 2 (JAK2) inhibitors, a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives were synthesized and evaluated. nih.gov This systematic exploration revealed that cyclization of a previously identified lead compound to form the tetrahydroisoquinoline moiety significantly enhanced potency. Further optimization of this scaffold led to the discovery of highly potent and selective JAK2 inhibitors. nih.gov

The biological activity of these compounds is often assessed through in vitro kinase assays and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of the inhibitors. A lower IC50 value indicates a more potent compound. The following table illustrates the impact of various substitutions on the inhibitory activity of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine analogs against JAK2 kinase and in a cellular context.

Table 1: Inhibitory Activities of N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Analogs

| Compound | R1 | R2 | JAK2 IC50 (nM) | SET-2 IC50 (nM) | Ba/F3-JAK2V617F IC50 (nM) |

|---|---|---|---|---|---|

| 1a | H | H | 15 | 138 | 204 |

| 1b | Me | H | 8 | 98 | 155 |

| 1c | Et | H | 12 | 120 | 189 |

| 1d | H | Me | 5 | 65 | 110 |

| 1e | H | Et | 7 | 88 | 143 |

| 13ac | - | - | 3 | 11.7 | 41 |

Data sourced from a study on selective JAK2 inhibitors. nih.gov

Modifications of the Isoquinoline Moiety and their Pharmacological Consequences

Modifications to the isoquinoline moiety of 4-(isoquinolin-5-yl)pyrimidin-2-amine analogs have profound pharmacological consequences. The isoquinoline ring system is a critical component for the activity of many kinase inhibitors, often involved in key interactions with the hinge region of the kinase domain. mdpi.com

Alterations at various positions of the isoquinoline ring can impact potency, selectivity, and pharmacokinetic properties. For example, the introduction of a methyl group at the 4-position of the isoquinoline ring in a related series of Rho-kinase (ROCK) inhibitors was shown to enhance selectivity. researchgate.net

In the development of selective JAK2 inhibitors based on the N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine scaffold, modifications on the tetrahydroisoquinoline ring were systematically explored. nih.gov These studies demonstrated that the saturation of the isoquinoline ring to a tetrahydroisoquinoline was a key step in achieving high potency. nih.gov Further substitutions on this saturated ring system were investigated to optimize the compound's profile.

Impact of Substitutions on the Pyrimidine Ring

The pyrimidine ring in 4-(isoquinolin-5-yl)pyrimidin-2-amine analogs plays a crucial role in their biological activity, often acting as a hinge-binding motif in kinase inhibition. mdpi.com Substitutions on the pyrimidine ring can significantly influence the compound's affinity for the target kinase.

In a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives, the pyrimidine moiety was a constant feature, highlighting its importance for JAK2 inhibition. nih.gov The 2-amino group on the pyrimidine ring is often involved in forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. nih.gov

The impact of substitutions on the pyrimidine ring has been explored in other related kinase inhibitor scaffolds. For example, in a series of 4-indolyl-2-arylamino pyrimidine derivatives, substitutions on the pyrimidine ring were found to be critical for anti-inflammatory activity. nih.gov

Role of the Amine Linker in Defining Biological Activity

In the development of related kinase inhibitors, the nature of the linker between aromatic systems has been shown to be critical. For instance, in a series of 4-aminoquinoline-pyrimidine hybrids, the length and flexibility of the linker were varied to optimize antimalarial activity. While not a direct analog, this highlights the general importance of the linker in connecting two key pharmacophoric elements.

The amine group itself is often a crucial hydrogen bond donor, interacting with the hinge region of the kinase. nih.gov Modifications to this amine, such as N-alkylation or incorporation into a cyclic system, can have a significant impact on binding affinity and selectivity.

Bioisosteric Strategies in Analog Design

Bioisosterism, the strategy of replacing a functional group with another group that has similar physical or chemical properties, is a widely used tool in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the design of 4-(isoquinolin-5-yl)pyrimidin-2-amine analogs, bioisosteric replacements can be applied to various parts of the molecule.

For the isoquinoline moiety, bioisosteric replacements could include other bicyclic heteroaromatic systems such as quinoline (B57606), quinazoline (B50416), or indole. For example, in the development of kinase inhibitors, the replacement of a benzene (B151609) ring with a pyridine (B92270) ring has been successfully employed to improve properties like solubility and metabolic stability. researchgate.net

The pyrimidine ring can also be subjected to bioisosteric replacement. For instance, other nitrogen-containing heterocycles that can mimic the hydrogen bonding pattern of the 2-aminopyrimidine (B69317) could be explored. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been investigated as a bioisostere for purine (B94841) systems in the development of antimalarial agents. mdpi.com

The amine linker can also be replaced with other functional groups that maintain the appropriate geometry and electronic properties for biological activity. Amide or urea (B33335) groups are common bioisosteres for amine linkers in kinase inhibitors. semanticscholar.org

Biological Activities and Mechanisms of Action of 4 Isoquinolin 5 Yl Pyrimidin 2 Amine and Its Derivatives

Enzyme Inhibition and Modulation

The 4-(isoquinolin-5-yl)pyrimidin-2-amine scaffold and its derivatives have demonstrated a remarkable capacity to interact with and inhibit various enzymes, playing crucial roles in cellular signaling, DNA repair, and microbial functions.

Kinase Inhibition

Derivatives of the isoquinoline-pyrimidine framework are notable for their activity as kinase inhibitors, targeting a variety of kinases involved in cell growth, proliferation, and survival pathways. The 2-aminopyrimidine (B69317) moiety, in particular, is recognized as an effective "hinge-binding" motif, enabling these molecules to compete with ATP for the kinase's active site.

Notable kinase targets for these derivatives include:

Akt/PKB (Protein Kinase B): A 3-isoquinolinylpyridine derivative has been identified as a potent inhibitor of Akt1, a key kinase in the PI3K/Akt signaling pathway that promotes cell survival and proliferation. This compound demonstrated an IC₅₀ value of 1.3 nM against Akt1. nih.gov

JAK2 (Janus Kinase 2): A series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been developed as highly potent and selective JAK2 inhibitors. nih.govacs.org The lead compound from this series, 13ac, showed an IC₅₀ of 3 nM against JAK2 kinase. nih.govacs.orgnih.govresearchgate.net

CDC42 (Cell Division Cycle 42): Trisubstituted pyrimidine (B1678525) derivatives have been developed that can block the interaction between CDC42 and its downstream effectors, such as PAK. mdpi.comwikipedia.orgnih.gov While this is not direct enzymatic inhibition, it modulates the kinase signaling pathway.

MPS1 (Monopolar Spindle 1): A derivative containing a quinolin-5-yl moiety, a close structural analog of isoquinoline-5-yl, has been characterized as a novel inhibitor of MPS1, a kinase essential for the spindle assembly checkpoint.

RAF1 (Raf-1 Proto-Oncogene, Serine/Threonine Kinase): Quinolinylaminoisoquinoline derivatives, designed as bioisosteres of the multi-kinase inhibitor sorafenib, have shown selective inhibition of RAF1. researchgate.netcardiff.ac.uk One such compound exhibited an IC₅₀ of 0.96 µM against RAF1. researchgate.net

CDK9 (Cyclin-Dependent Kinase 9): Derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine are potent inhibitors of CDK9, a kinase involved in transcriptional regulation. The compound designated 12u inhibits CDK9 with an IC₅₀ of 7 nM.

| Derivative Class | Target Kinase | IC₅₀ Value |

| 3-Isoquinolinylpyridine derivative | Akt1 | 1.3 nM |

| N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine | JAK2 | 3 nM |

| Quinolinylaminoisoquinoline derivative | RAF1 | 0.96 µM |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivative | CDK9 | 7 nM |

A crucial aspect of kinase inhibitor development is achieving selectivity for the target kinase over other, often closely related, kinases to minimize off-target effects.

JAK2 Selectivity: Derivatives of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine have been optimized for selectivity within the JAK family. One lead compound, A8, which is a derivative of the tetrahydroisoquinoline compound 13ac, demonstrated 38.6-fold selectivity for JAK2 over JAK1, 54.6-fold over JAK3, and 41.2-fold over TYK2. nih.gov

CDK9/CDK2 Selectivity: The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine series has been extensively studied to understand the basis of selectivity between CDK isotypes. nih.gov Compound 12u, for example, exhibits over 80-fold selectivity for CDK9 compared to CDK2. nih.gov This selectivity is attributed to specific interactions and conformational changes within the kinase's G-loop. nih.gov

Akt/PKA Selectivity: While 3-isoquinolinylpyridine derivatives are potent Akt inhibitors, they can show poor to marginal selectivity against other closely related kinases in the AGC family, which includes PKA. nih.gov

The primary mechanism of action for most kinase inhibitors based on the 4-(phenylamino)pyrimidine scaffold is ATP-competitive inhibition.

ATP-Competitive Inhibition: These compounds are designed to mimic the adenine (B156593) ring of ATP. The pyrimidine core, particularly the 2-amino group, forms crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. acs.org This interaction anchors the inhibitor, preventing ATP from binding and thereby blocking the phosphotransferase activity of the kinase.

Hinge Region Interactions: Docking studies of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives with JAK2 show that the 2-aminopyrimidine scaffold serves as a novel hinge-binding motif. acs.org Similarly, studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives confirm their binding within the ATP-binding sites of both CDK9 and CDK2, forming key interactions with hinge residues. nih.gov

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

Derivatives where the pyrimidine ring is part of a larger fused system, such as isoquinolinones, are potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). This nuclear enzyme is critical for DNA single-strand break repair.

A series of thieno[2,3-c]isoquinolin-5-one derivatives have demonstrated powerful PARP-1 inhibitory activity. The parent compound, TIQ-A, showed an IC₅₀ of 0.45 µM, while its 5-methoxy derivative had an even lower IC₅₀ of 0.21 µM. cardiff.ac.uk More recently, other novel PARP-1 inhibitors with different scaffolds have been reported with IC₅₀ values in the low nanomolar range, highlighting the potential of targeting this enzyme. The isoquinolinone scaffold acts as a bioisostere of the nicotinamide (B372718) moiety of the NAD+ substrate, competitively inhibiting the enzyme's catalytic activity.

Inhibition of Telomerase Activity and G-quadruplex Stabilization

The planar, aromatic structure of the isoquinoline (B145761) ring system makes it a suitable scaffold for ligands that can bind to and stabilize G-quadruplexes. researchgate.net These are four-stranded DNA structures that can form in guanine-rich sequences, such as those found at the ends of chromosomes (telomeres).

Stabilizing the G-quadruplex structure at the telomere can indirectly inhibit the enzyme telomerase, which is responsible for maintaining telomere length. By locking the telomere end into a G-quadruplex conformation, the ligand prevents telomerase from binding and extending the DNA strand. researchgate.net Organoplatinum(II) complexes incorporating oxoisoaporphine, an isoquinoline-related alkaloid, have been shown to act as telomerase inhibitors by targeting and stabilizing G-quadruplex DNA.

Inhibition of Microbial Enzymes

The isoquinoline-pyrimidine scaffold and its analogs also exhibit activity against microbial enzymes, suggesting potential applications as anti-infective agents.

Inhibition of Fungal Sterol 14α-Demethylase: Sterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and is the primary target of azole antifungal drugs. wikipedia.org These nitrogen-containing heterocyclic compounds bind to the heme iron in the enzyme's active site, inhibiting its function and disrupting fungal cell membrane integrity. While specific studies on 4-(isoquinolin-5-yl)pyrimidin-2-amine are limited in this area, the general principle of nitrogen-containing heterocycles inhibiting this enzyme class suggests a potential avenue for exploration.

Inhibition of Bacterial FtsZ: Derivatives based on the quinazoline (B50416) scaffold, a close structural analog of the isoquinoline-pyrimidine system, have been identified as inhibitors of the bacterial cell division protein FtsZ. researchgate.net FtsZ is a GTPase that is homologous to eukaryotic tubulin and is essential for forming the Z-ring during bacterial cytokinesis. researchgate.net Quinazoline-based inhibitors have shown IC₅₀ values in the micromolar range for the inhibition of FtsZ's GTPase activity. researchgate.net

Receptor and Ion Channel Modulation

Binding to Aggregated Tau Protein

The aggregation of the tau protein is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. Consequently, molecules that can interact with and inhibit the aggregation of tau are of significant interest. Derivatives of quinoline (B57606) and isoquinoline have been identified as potential agents for in vivo imaging and inhibition of tau pathology. nih.govnih.gov

Studies have shown that certain quinoline and benzimidazole (B57391) derivatives exhibit a binding preference for tau pathology in the brains of Alzheimer's disease patients. nih.gov For instance, compounds like 2-[(4-methylamino)phenyl]quinoline (BF-158) and 2-(4-aminophenyl)quinoline (BF-170) have been found to clearly visualize neurofibrillary tangles (NFTs), which are composed of aggregated tau. nih.gov These findings suggest that the quinoline and by extension, the isoquinoline scaffold, a structural isomer, present in 4-(isoquinolin-5-yl)pyrimidin-2-amine, could be a key pharmacophore for interaction with aggregated tau protein. Further research has identified a specific isoquinoline compound, ANTC-15, isolated from the fungus Aspergillus nidulans, which can inhibit the formation of tau filaments and disassemble pre-existing ones. nih.govku.edu This activity is noteworthy as it demonstrates inducer-specific effects, highlighting the complexity of tau aggregation and the potential for targeted inhibition. nih.gov

A class of 4-piperazine isoquinoline derivatives has been discovered as potent inhibitors of tau prion replication. nih.govresearchgate.net These compounds were identified through a high-content cellular assay for nascent tau prion formation and were subsequently optimized to improve their potency and ability to penetrate the brain. nih.gov The mechanism of action for some of these active compounds was also linked to the inhibition of CDK8. nih.gov

Ion Channel Inhibition (e.g., Kv1.5/IKur)

Voltage-gated potassium channels, such as Kv1.5, which conduct the ultra-rapid delayed rectifier current (IKur), play a crucial role in the repolarization of the cardiac action potential in human atria. semanticscholar.orgfrontiersin.orgnih.govnih.gov Inhibition of these channels is a therapeutic strategy for the management of atrial fibrillation. nih.govnih.gov The Kv1.5 channel is also overexpressed in some types of human tumors, making it a potential target for cancer therapy. frontiersin.org

Various small molecules have been developed as inhibitors of the Kv1.5 channel. nih.gov For example, a novel and potent inhibitor, N-benzyl-N-pyridin-3-yl-methyl-2-(toluene-4-sulfonylamino)-benzamide hydrochloride (S0100176), has been shown to block Kv1.5 channels with an IC50 of 0.7 μM. semanticscholar.org Mutational analyses have identified key amino acid residues within the pore of the channel, such as Thr-479, Thr-480, Val-505, Ile-508, and Val-512, as being critical for the binding of this inhibitor. semanticscholar.org Another compound, HMQ1611, a symmetrical biphenyl (B1667301) derivative, reversibly inhibits the hKv1.5 current in a concentration-dependent manner with an IC50 of 2.07 μM. frontiersin.orgresearchgate.net The blocking action of HMQ1611 is also dependent on the state of the channel, showing characteristics of an open channel blocker. frontiersin.orgresearchgate.netnih.gov

While direct evidence for the inhibition of Kv1.5 by 4-(isoquinolin-5-yl)pyrimidin-2-amine is not yet established, the structural motifs present in known Kv1.5 inhibitors suggest that this class of compounds could possess similar activity. The isoquinoline core, in particular, is a feature of some compounds with ion channel modulating properties.

Cellular and Molecular Effects (in vitro studies)

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

Derivatives of isoquinoline and pyrimidine have demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines in laboratory settings. These compounds have been evaluated for their ability to inhibit the growth of cervical cancer (HeLa), human neuroblastoma, and melanoma cells, among others.

For instance, certain phenylaminoisoquinolinequinones have shown moderate to high in vitro antiproliferative activity against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov Similarly, various pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives have been reported to exhibit moderate antiproliferative activity against human neuroblastoma cell lines, with some compounds showing IC50 values below 10 µM. mdpi.comnih.govuca.ma The cytotoxic potential of endogenous isoquinolines has also been examined in human dopaminergic neuroblastoma SH-SY5Y cells, with catechol isoquinolines generally showing higher toxicity than those without a catechol structure. nih.gov

In the context of melanoma, novel (1H-imidazol-5-yl)pyrimidine-based derivatives have been synthesized and have shown potent activity against melanoma cell lines. nih.gov One such derivative exhibited an IC50 of 0.9 µM against the LOX-IMVI melanoma cell line. nih.gov Furthermore, new aminoisoquinolinylurea derivatives have been synthesized and tested for their antiproliferative activity against melanoma cell lines. researchgate.net

The antiproliferative activity of these compounds is often concentration-dependent, as demonstrated by studies on various cancer cell lines. biorxiv.org

Table 1: Antiproliferative Activity of Selected Isoquinoline and Pyrimidine Derivatives

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines | Human Neuroblastoma | < 10 µM | mdpi.com |

| (1H-imidazol-5-yl)pyrimidine-based derivative | Melanoma (LOX-IMVI) | 0.9 µM | nih.gov |

| Phenylaminoisoquinolinequinones | Gastric (AGS), Lung (SK-MES-1), Bladder (J82) | Varies | nih.gov |

| Aminoisoquinolinylurea derivatives | Melanoma | Not specified | researchgate.net |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | Breast Cancer (MCF-7) | 0.013 µM | nih.gov |

Induction of Apoptosis and Modulation of Apoptotic Pathways

A key mechanism through which isoquinoline and pyrimidine derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. This process is tightly regulated by a cascade of molecular events, including the activation of caspases and the modulation of the Bax/Bcl-2 protein ratio.

Studies on pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives in human neuroblastoma cells have shown that these compounds can lead to a significant alteration in the cleavage of caspase-3 and PARP-1. mdpi.comnih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation leads to the cleavage of various cellular substrates, including PARP-1, which is involved in DNA repair. The cleavage of PARP-1 is a hallmark of apoptosis. rsc.orgnih.govnih.gov

The regulation of apoptosis is also heavily influenced by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.govnih.govmdpi.com An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis. nih.gov Research on pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines has demonstrated their potential to regulate apoptosis through the control of mitochondrial dysfunction and the expression of Bax and Bcl-2 proteins. mdpi.com

Table 2: Modulation of Apoptotic Pathways by Isoquinoline Derivatives

| Compound Class | Effect | Cell Line | Reference |

|---|---|---|---|

| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines | Caspase-3 and PARP-1 cleavage | Human Neuroblastoma | mdpi.comnih.gov |

| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines | Regulation of Bax/Bcl-2 expression | Human Neuroblastoma | mdpi.com |

| Isoquinoline-1,3,4-trione derivatives | Inactivation of caspase-3 | Not specified | researchgate.net |

Cell Cycle Perturbation

In addition to inducing apoptosis, certain isoquinoline and pyrimidine derivatives can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. This disruption of the cell cycle can prevent cancer cells from dividing and proliferating.

For example, some studies have shown that treatment with certain compounds can lead to an accumulation of cells in the G2 phase of the cell cycle, indicating a G2 arrest. nih.gov This arrest prevents the cells from entering mitosis (M phase). The G2/M checkpoint is a critical point in the cell cycle that ensures the cell is ready for division, and its disruption can trigger apoptosis. mdpi.comnih.govmdpi.comnih.gov While direct studies on 4-(isoquinolin-5-yl)pyrimidin-2-amine are pending, the known effects of related compounds suggest that cell cycle perturbation is a plausible mechanism of its potential anticancer activity.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. nih.gov Heterocyclic compounds containing pyrimidine, quinoline, or isoquinoline moieties are recognized for their diverse pharmacological activities, including antimicrobial effects. nih.govbenthamscience.com Derivatives of 4-(Isoquinolin-5-yl)pyrimidin-2-amine, which combine these key structural features, have been investigated for their potential to inhibit the growth of pathogenic microbes.

Research into related structures, such as pyrimido[4,5-b]quinoline derivatives, has shown that specific chemical modifications significantly influence antimicrobial efficacy. For instance, studies have indicated that derivatives containing a thio-functional group exhibit the most potent activity, followed by those with an imino-function. nih.gov A series of novel pyrimidine and pyrimidopyrimidine analogs were tested against a panel of microbes, with several compounds showing strong effects against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and fungi (Candida albicans, Aspergillus flavus). nih.gov

Furthermore, novel classes of isoquinoline derivatives have demonstrated strong bactericidal activity against a wide array of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Some of these compounds were also shown to be effective at clearing intracellular MRSA within macrophages, a significant advantage over conventional antibiotics like vancomycin. mdpi.com The broad-spectrum potential of these heterocyclic systems underscores their importance in the search for new anti-infective therapies. niscpr.res.inresearchgate.net

Table 1: Antimicrobial Activity of Selected Pyrimidine and Isoquinoline Derivatives

| Compound Class | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Staphylococcus aureus | Excellent antimicrobial activity | nih.gov |

| Pyrimidine Derivatives | Bacillus subtilis | Excellent antimicrobial activity | nih.gov |

| Pyrimidine Derivatives | Escherichia coli | Excellent antimicrobial activity | nih.gov |

| Pyrimidine Derivatives | Candida albicans | Excellent antimicrobial activity | nih.gov |

| Pyrimidine Derivatives | Aspergillus flavus | Excellent antimicrobial activity | nih.gov |

| Alkynyl Isoquinolines | Methicillin-Resistant S. aureus (MRSA) | Strong bactericidal activity, intracellular clearance | mdpi.com |

| 4-Aminopyrimido[4,5-b]quinolines | Gram-positive & Gram-negative bacteria, Fungi | Thio-derivatives showed highest activity | nih.gov |

Anti-inflammatory and Antioxidant Activities

Inflammation and oxidative stress are interconnected pathological processes underlying many chronic diseases. Pyrimidine and isoquinoline derivatives have been investigated for their ability to mitigate these processes. nih.govresearchgate.net Certain pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, while also demonstrating the ability to reduce levels of reactive oxygen species (ROS), thus exhibiting antioxidant properties. nih.gov

Studies on related quinoline and pyrimidine structures have confirmed these dual activities. For example, some polycyclic pyrimido[4,5-b]quinolines possess notable anti-inflammatory and antioxidant capabilities. researchgate.net The antioxidant mechanism often involves scavenging free radicals, while the anti-inflammatory action can be measured by methods such as membrane stabilization (anti-hemolytic activity), which indicates an ability to protect cells from inflammation-induced damage. nih.gov A specific quinoline derivative, QMP, was found to possess anti-inflammatory and antioxidant properties that reduce oxidative stress by enhancing the antioxidant defense system. ekb.eg These findings suggest that the 4-(Isoquinolin-5-yl)pyrimidin-2-amine scaffold is a promising starting point for developing agents that can simultaneously address inflammation and oxidative damage.

Table 2: Anti-inflammatory and Antioxidant Profile of Related Derivatives

| Compound Class | Biological Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Cyclooxygenase-2 (COX-2) | High selectivity and inhibition | nih.gov |

| Pyrimidine Derivatives | Reactive Oxygen Species (ROS) | Reduction in free radical levels | nih.gov |

| Pyrimidine Derivatives | Free Radical Scavenging | Strong antioxidant effects noted | nih.gov |

| Pyrimidine Derivatives | Membrane Stabilization (Anti-hemolytic) | Strong anti-inflammatory effects noted | nih.gov |

| Quinoline Derivative (QMP) | Oxidative Stress Markers (NO, MDA) | Decreased levels, enhanced antioxidant defense | ekb.eg |

Modulation of Specific Signal Transduction Pathways

A key area of modern drug discovery is the development of inhibitors that target specific kinases and signaling pathways involved in disease progression, particularly in oncology. Derivatives of 4-(Isoquinolin-5-yl)pyrimidin-2-amine have been designed and synthesized as potent and selective modulators of several critical signal transduction pathways.

Notably, a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives were developed as selective inhibitors of Janus kinase 2 (JAK2). nih.govresearchgate.net The JAK/STAT pathway is crucial for cell growth and differentiation, and its dysregulation is implicated in myeloproliferative neoplasms. One derivative, compound 13ac , demonstrated excellent potency against JAK2 kinase with an IC₅₀ value of 3 nM and showed significant tumor growth inhibition in preclinical models. nih.gov

Other derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which is a target in cancer therapy. nih.gov Compound 8h , a pyrimidin-2-amine derivative, displayed high PLK4 inhibitory activity with an IC₅₀ of 0.0067 μM. nih.gov

Furthermore, related pyrimidine-based compounds have been shown to modulate other pathways. One derivative, 12A , was found to induce a type of cell death known as methuosis by activating the MAPK/JNK signaling pathway. semanticscholar.org Other series have yielded inhibitors of tubulin polymerization and MAPK-interacting kinase 2 (Mnk2), both of which are important targets in cancer treatment. nih.govnih.gov These studies highlight the versatility of the aminopyrimidine scaffold in generating highly specific kinase inhibitors for targeted therapy.

Table 3: Modulation of Signal Transduction Pathways by 4-(Isoquinolin-5-yl)pyrimidin-2-amine and its Derivatives

| Compound | Target Pathway / Kinase | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| 13ac | Janus Kinase 2 (JAK2) | IC₅₀ | 3 nM | nih.gov |

| 8h | Polo-like kinase 4 (PLK4) | IC₅₀ | 0.0067 µM | nih.gov |

| 4k | Tubulin Polymerization | IC₅₀ | 0.79 µM | nih.gov |

| 12A | MAPK/JNK Signaling Pathway | - | Induces methuotic cell death | semanticscholar.org |

| Thiazole Derivatives | MAPK-interacting kinase 2 (Mnk2) | IC₅₀ | Potent inhibition noted | nih.gov |

Advanced Research Methodologies for Biological Evaluation

High-Throughput Screening Techniques (e.g., DNA-Encoded Chemical Library Screening)

High-Throughput Screening (HTS) represents a foundational approach in modern drug discovery, enabling the rapid assessment of large numbers of chemical entities for their ability to modulate a specific biological target. A particularly powerful iteration of this technology is DNA-Encoded Chemical Library (DEL) screening.

DEL technology involves the synthesis of vast libraries of chemical compounds, where each molecule is individually tagged with a unique DNA barcode. This allows for the pooling of millions of compounds into a single screening experiment. The general workflow for a DEL screen involves incubating the library with an immobilized protein target. Non-binding compounds are washed away, and the DNA tags of the remaining, target-bound molecules are amplified using Polymerase Chain Reaction (PCR) and identified by Next-Generation Sequencing (NGS).

This methodology offers significant advantages over traditional HTS, including the ability to screen much larger and more diverse chemical spaces with minimal consumption of the target protein. While no specific data from DNA-Encoded Chemical Library Screening for 4-(isoquinolin-5-yl)pyrimidin-2-amine has been identified in the public domain, this technique would be a primary choice for identifying its potential biological targets from a vast array of proteins.

Biophysical Characterization of Ligand-Target Interactions (e.g., FRET-melting, MicroScale Thermophoresis - MST)

Once a potential interaction between a ligand and a target is identified, biophysical methods are employed to validate and quantify this interaction. These techniques provide crucial information on binding affinity, thermodynamics, and stoichiometry.

Förster Resonance Energy Transfer (FRET)-melting: This assay measures the thermal stability of a target protein in the presence of a ligand. A protein is labeled with a FRET pair of fluorophores. Upon heating, the protein denatures, leading to a change in the distance between the fluorophores and a corresponding change in the FRET signal. A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm). This method is valuable for confirming ligand binding and for ranking compounds based on their stabilizing effect.

MicroScale Thermophoresis (MST): MST is a powerful technique that measures the directed movement of molecules in a microscopic temperature gradient. The thermophoretic movement of a fluorescently labeled target molecule changes upon the binding of a ligand. This change is used to determine the binding affinity (Kd) of the interaction. MST is highly sensitive, requires low sample consumption, and can be performed in complex biological liquids.

Currently, there is no publicly available data from FRET-melting or MicroScale Thermophoresis studies specifically characterizing the interaction of 4-(isoquinolin-5-yl)pyrimidin-2-amine with any biological target.

To illustrate the potential data output from such an assay, a hypothetical MST binding curve is presented below:

| Ligand Concentration (nM) | Normalized Fluorescence |

|---|---|

| 0.1 | 1.02 |

| 1 | 0.98 |

| 10 | 0.85 |

| 100 | 0.55 |

| 1000 | 0.23 |

| 10000 | 0.15 |

This table represents hypothetical data for illustrative purposes.

Cell-Based Assays for Functional Activity (e.g., WST-1 Assay, Sulforhodamine B (SRB) Assay, Clonogenic Assays)

Cell-based assays are critical for evaluating the functional consequences of a compound's activity within a cellular context. These assays can measure effects on cell viability, proliferation, and long-term survival.

WST-1 Assay: The Water Soluble Tetrazolium salt (WST-1) assay is a colorimetric method to quantify cell proliferation and viability. Metabolically active cells reduce the WST-1 reagent to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells. This is measured by absorbance at a specific wavelength.

Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Clonogenic Assays: This is a long-term assay that assesses the ability of single cells to undergo unlimited division and form colonies. It is considered a gold standard for measuring the cytotoxic effects of a compound, as it evaluates the reproductive integrity of cells after treatment.

No specific experimental data from WST-1, SRB, or clonogenic assays for 4-(isoquinolin-5-yl)pyrimidin-2-amine are available in the reviewed literature. A hypothetical dose-response curve from an SRB assay is shown below to illustrate the type of data generated.

| Compound Concentration (µM) | % Cell Viability |

|---|---|

| 0.01 | 98.5 |

| 0.1 | 95.2 |

| 1 | 75.6 |

| 10 | 48.3 |

| 100 | 15.1 |

This table represents hypothetical data for illustrative purposes.

Enzyme Activity and Kinetic Assays for Potency and Mechanism Elucidation

Should 4-(isoquinolin-5-yl)pyrimidin-2-amine be identified as an enzyme inhibitor, a detailed characterization of its inhibitory activity and mechanism of action would be essential.

Enzyme Activity Assays: These assays directly measure the effect of a compound on the catalytic activity of a target enzyme. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinetic Assays: To understand how a compound inhibits an enzyme, kinetic studies are performed. By measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations, the mechanism of inhibition can be determined (e.g., competitive, non-competitive, uncompetitive, or mixed). These studies also allow for the determination of the inhibition constant (Ki), which is a more precise measure of inhibitor potency than the IC50.

There is no specific information available regarding the evaluation of 4-(isoquinolin-5-yl)pyrimidin-2-amine in enzyme activity or kinetic assays. A hypothetical table of kinetic parameters for an enzyme inhibitor is provided for context.

| Parameter | Value |

|---|---|

| IC50 (nM) | 75 |

| Ki (nM) | 35 |

| Mechanism of Inhibition | Competitive |

This table represents hypothetical data for illustrative purposes.

Future Research Directions and Potential Applications

Exploration of Novel Biological Targets and Therapeutic Areas

While extensively studied as kinase inhibitors for oncology, derivatives of the isoquinoline-pyrimidine scaffold are being explored for a wide range of other biological targets and diseases. wisdomlib.orgbenthamscience.com

Oncology Beyond Kinases: A promising area of research is the targeting of non-kinase cancer-related proteins. For instance, derivatives of a similar (pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide structure have been developed as potent modulators of Nur77, an orphan nuclear receptor. nih.gov These compounds induce Nur77-dependent apoptosis in cancer cells, representing a novel mechanistic approach to cancer therapy. nih.gov

Neurodegenerative Disorders: The role of certain kinases in neuroinflammation and neurodegeneration has opened the door for pyrimidine-based inhibitors in this field. Analogs have been developed as highly selective c-Jun-N-terminal kinase (JNK) inhibitors with good brain penetration, showing potential for treating neurodegenerative disorders. nih.gov Furthermore, related pyrimido[4,5-d]pyrimidine (B13093195) compounds have demonstrated neuroprotective and antioxidant properties, along with the ability to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com

Infectious Diseases: The isoquinoline (B145761) and pyrimidine (B1678525) moieties are individually known to be present in various antimicrobial agents. amerigoscientific.comnih.gov Hybrid molecules combining these two scaffolds are being investigated for novel antibacterial and antimalarial applications. nih.gov For example, 2-aminopyrimidine-based 4-aminoquinolines have shown potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Additionally, certain 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs have been identified as inhibitors of Mycobacterium tuberculosis IMPDH, a key enzyme for the bacterium's survival, highlighting a potential new strategy for treating tuberculosis. nih.gov

Rational Design of Next-Generation Analogs with Improved Profiles

The development of new analogs of 4-(isoquinolin-5-yl)pyrimidin-2-amine is heavily reliant on rational, structure-based drug design (SBDD) to enhance potency, selectivity, and pharmacokinetic properties. acs.org

Structure-Guided Optimization: Computational modeling and structure-activity relationship (SAR) studies are central to this process. nih.govnih.gov By analyzing how subtle changes to the molecule's structure affect its biological activity, researchers can systematically optimize lead compounds. For example, medicinal chemistry optimization of a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series led to the discovery of highly potent and selective CDK4/6 inhibitors for cancer treatment. nih.gov

Improving Bioavailability and Efficacy: A key challenge in drug development is ensuring that a potent compound can reach its target in the body. Pharmacokinetic optimization is often necessary. In one study, a potent pyrimidine-based Aurora A kinase inhibitor was modified using a prodrug strategy, resulting in an orally bioavailable compound with an 8-fold higher area under the curve (AUC) and leading to significant tumor regression in animal models. acs.org

Leveraging Isosterism: The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is a prominent example of rational design. rsc.org This structural similarity allows molecules to effectively compete with ATP for binding in the active sites of various kinases, and focused chemical modifications can steer the activity and selectivity toward specific oncogenic targets. rsc.org

Application in Chemical Biology as Molecular Probes

Highly potent and selective inhibitors derived from the isoquinoline-pyrimidine scaffold are valuable tools for chemical biology. They can be used as molecular probes to investigate the function of specific proteins within complex biological systems.

Target Validation and Pathway Elucidation: A selective inhibitor can be used to pharmacologically "knock down" the activity of a specific protein (e.g., a kinase) in cells or animal models. This allows researchers to study the consequences of inhibiting that protein and validate it as a potential drug target. nih.gov For instance, a highly selective JNK inhibitor can be used to explore the specific roles of JNK signaling in neurodegenerative processes. nih.gov

Photoaffinity Labeling: To identify the direct targets and off-targets of a drug within the entire proteome, inhibitors can be modified to create photoaffinity probes. These probes contain a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. This enables the identification of binding partners, providing a clear picture of the compound's selectivity and mechanism of action in a native biological environment. chemrxiv.org

Investigation of Compound Selectivity and Specificity against Biological Systems

A critical aspect of developing safe and effective drugs is ensuring they act specifically on their intended target with minimal off-target effects. For kinase inhibitors based on the 4-(isoquinolin-5-yl)pyrimidin-2-amine scaffold, which target the highly conserved ATP binding site, selectivity is a major focus of research.

Kinome-Wide Profiling: The most common method to assess kinase inhibitor selectivity is to screen the compound against a large panel of hundreds of different kinases. nih.gov These profiling studies provide a quantitative measure of a compound's potency against its intended target versus other kinases, allowing for the direct comparison of different inhibitors. nih.govacs.org This approach helps identify compounds with the "cleanest" profiles for further development.

Cell-Based Target Engagement: Beyond biochemical assays, it is crucial to confirm that an inhibitor engages its target in a cellular context. This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase. A decrease in phosphorylation of the substrate upon treatment with the inhibitor provides evidence of on-target activity within the cell. nih.gov

The table below illustrates a sample selectivity profile for a hypothetical pyrimidine-based kinase inhibitor, showing its inhibitory concentration (IC50) against the primary target and a selection of other kinases.

| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Target Kinase) |

| Target Kinase | 5 | 1x |

| Kinase A | 500 | 100x |

| Kinase B | 1,200 | 240x |

| Kinase C | >10,000 | >2000x |

| Kinase D | 850 | 170x |

This table is for illustrative purposes and does not represent actual experimental data for 4-(Isoquinolin-5-yl)pyrimidin-2-amine.

Understanding Structure-Mechanism Relationships at a Deeper Level

A profound understanding of how these molecules bind to their targets at an atomic level is essential for rational drug design. This is achieved primarily through X-ray crystallography and computational modeling.

X-ray Crystallography: This technique provides a high-resolution, three-dimensional snapshot of the inhibitor bound within the active site of its target protein. nih.gov These crystal structures reveal the precise binding mode and the key interactions—such as hydrogen bonds and hydrophobic contacts—that are critical for the inhibitor's potency and selectivity. nih.govacs.org For example, crystallographic analysis of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors in complex with CDK2 has been used to rationalize the observed structure-activity relationships and guide the design of more potent analogs. acs.org

Molecular Docking and Simulation: In parallel with experimental methods, molecular docking and molecular dynamics (MD) simulations are powerful computational tools. nih.govmdpi.comnih.gov Docking predicts the preferred orientation of an inhibitor when bound to a target, helping to prioritize compounds for synthesis. researchgate.net MD simulations can then be used to study the stability of these interactions over time, providing deeper insights into the binding dynamics that differentiate highly potent and selective inhibitors from weaker ones. nih.gov These computational approaches allow researchers to visualize and analyze the intricate structural and energetic details that govern the molecular recognition process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.